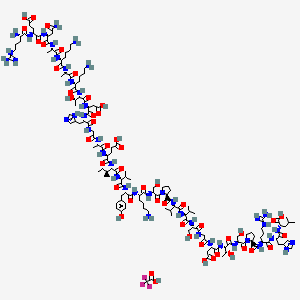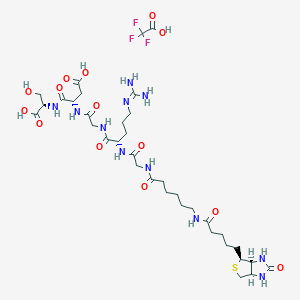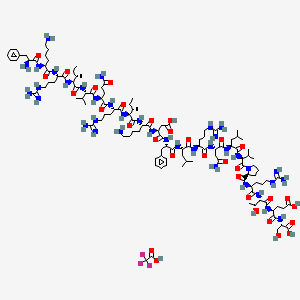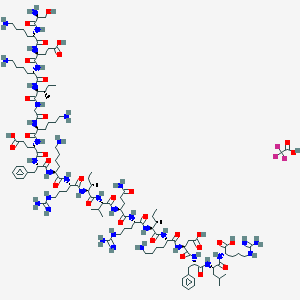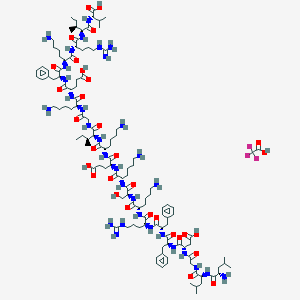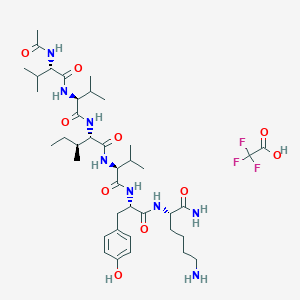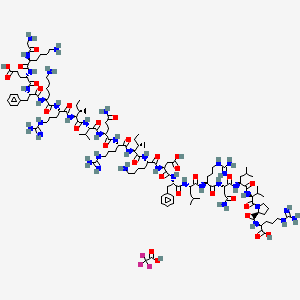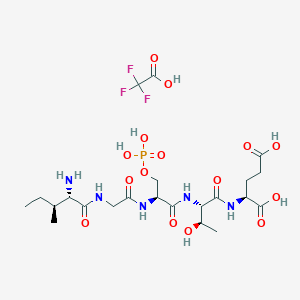
(Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate is a synthetic peptide fragment derived from the tau protein. Tau proteins are associated with microtubule stabilization in neurons and are implicated in neurodegenerative diseases such as Alzheimer’s disease. This specific peptide fragment is phosphorylated at serine residues, which is crucial for its biological activity and interaction with antibodies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection and Coupling: The N-terminal protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Phosphorylation: Specific serine residues are phosphorylated using phosphoramidite chemistry.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The process is optimized to ensure high yield and purity, which is critical for its application in research and therapeutic settings.
化学反应分析
Types of Reactions
Phosphorylation: The serine residues undergo phosphorylation, which is essential for the peptide’s biological function.
Deprotection: Removal of protecting groups from amino acids during synthesis.
Cleavage: The peptide is cleaved from the resin using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Activating Agents: HBTU, DIC
Phosphorylation Reagents: Phosphoramidite
Cleavage Reagents: Trifluoroacetic acid (TFA)
Major Products
The major product is the fully synthesized and phosphorylated (Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate, which is then purified to remove any side products or impurities.
科学研究应用
Chemistry
In chemistry, this peptide is used to study phosphorylation and its effects on protein structure and function. It serves as a model compound for understanding peptide synthesis and modification.
Biology
In biological research, the peptide is used to investigate the role of tau phosphorylation in neurodegenerative diseases. It helps in studying the interaction between tau proteins and microtubules, as well as the formation of neurofibrillary tangles.
Medicine
Medically, this peptide is used in the development of diagnostic tools and therapeutic strategies for Alzheimer’s disease. It aids in the creation of antibodies that specifically target phosphorylated tau proteins.
Industry
In the pharmaceutical industry, this peptide is used in drug development and screening assays. It helps in identifying compounds that can modulate tau phosphorylation and aggregation.
作用机制
The mechanism of action of (Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate involves its interaction with antibodies that recognize phosphorylated tau proteins. The phosphorylation at serine residues is crucial for this interaction. The peptide mimics the phosphorylated tau protein, allowing researchers to study the binding and inhibition of tau aggregation, which is a hallmark of Alzheimer’s disease.
相似化合物的比较
Similar Compounds
- (Ser(PO3H2)262)-Tau Peptide (202-208)
- (Ser(PO3H2)262)-Tau Peptide (396-404)
- (Ser(PO3H2)262)-Tau Peptide (422-432)
Uniqueness
(Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate is unique due to its specific phosphorylation pattern and sequence. This makes it particularly useful for studying the phosphorylation-dependent interactions of tau proteins. Its ability to block antibodies specific to phosphorylated tau provides a valuable tool for research into neurodegenerative diseases.
属性
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-3-phosphonooxypropanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N5O13P.C2HF3O2/c1-4-9(2)15(21)18(31)22-7-13(27)23-12(8-38-39(35,36)37)17(30)25-16(10(3)26)19(32)24-11(20(33)34)5-6-14(28)29;3-2(4,5)1(6)7/h9-12,15-16,26H,4-8,21H2,1-3H3,(H,22,31)(H,23,27)(H,24,32)(H,25,30)(H,28,29)(H,33,34)(H2,35,36,37);(H,6,7)/t9-,10+,11-,12-,15-,16-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVARWKFHRHPTA-FDSVLYOWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(COP(=O)(O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37F3N5O15P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
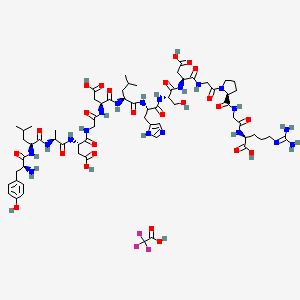
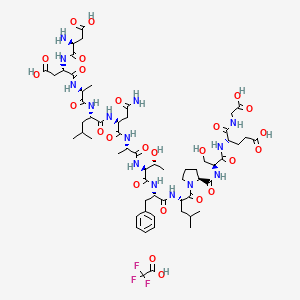
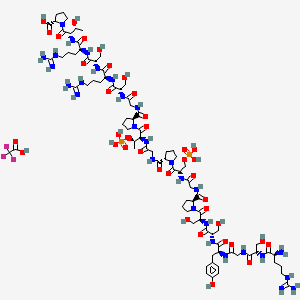
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295373.png)
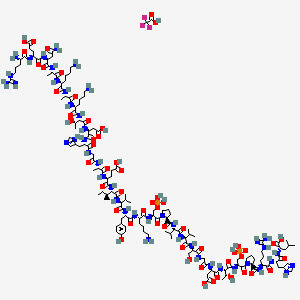
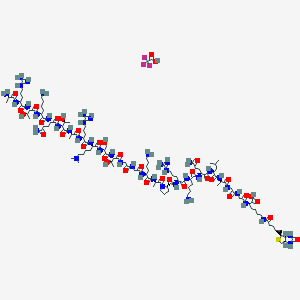
![(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295399.png)
